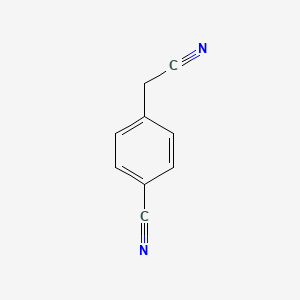

4-(Cyanomethyl)benzonitrile

Description

The exact mass of the compound 4-Cyanophenylacetonitrile is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 97215. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(cyanomethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2/c10-6-5-8-1-3-9(7-11)4-2-8/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QILKKAFYAFEWGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40236503 | |

| Record name | Benzeneacetonitrile, 4-cyano- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40236503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

876-31-3 | |

| Record name | 4-Cyanophenylacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=876-31-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Cyanophenylacetonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000876313 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Cyanophenylacetonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97215 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzeneacetonitrile, 4-cyano- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40236503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Cyanophenylacetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Cyanophenylacetonitrile | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JJ55PFL4NS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-(Cyanomethyl)benzonitrile (CAS 876-31-3): A Key Intermediate in Modern Drug Discovery

Introduction

4-(Cyanomethyl)benzonitrile, also known by synonyms such as p-cyanophenylacetonitrile, is a bifunctional aromatic organic compound that has emerged as a pivotal building block in the synthesis of a variety of biologically active molecules.[1][2][3] Characterized by a benzonitrile core with a cyanomethyl substituent at the para position, this compound's unique electronic and structural features make it a versatile intermediate in the pharmaceutical and agrochemical industries.[1] Its CAS registry number is 876-31-3.[1] This technical guide provides a comprehensive overview of the core properties, synthesis, reactivity, and applications of this compound, with a particular focus on its role in drug development for researchers, scientists, and medicinal chemists.

Physicochemical and Spectroscopic Properties

The utility of this compound in synthetic chemistry is underpinned by its distinct physical and chemical properties. It is a solid at room temperature and is generally soluble in common organic solvents.[2] A summary of its key properties is presented in the table below.

| Property | Value | Source(s) |

| CAS Number | 876-31-3 | [1][4][5][6] |

| Molecular Formula | C₉H₆N₂ | [1][4] |

| Molecular Weight | 142.16 g/mol | [1][4][6] |

| IUPAC Name | This compound | [4] |

| Synonyms | p-cyanophenylacetonitrile, 4-cyanophenylacetonitrile, p-cyanobenzylcyanide | [3][4] |

| Appearance | Solid | [3] |

| Melting Point | 100-104 °C | ChemBK |

| Density | 1.056 g/mL | Stenutz |

| InChI | InChI=1S/C9H6N2/c10-6-5-8-1-3-9(7-11)4-2-8/h1-4H,5H2 | [4] |

| InChIKey | QILKKAFYAFEWGU-UHFFFAOYSA-N | [4][5][6] |

| SMILES | C1=CC(=CC=C1CC#N)C#N | [4] |

| Topological Polar Surface Area (TPSA) | 47.58 Ų | [1] |

Spectroscopic Characterization

Definitive identification and purity assessment of this compound rely on a combination of spectroscopic techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals for the aromatic and methylene protons. In CDCl₃, the methylene protons (-CH₂CN) typically appear as a singlet, while the aromatic protons show a characteristic AA'BB' splitting pattern for a 1,4-disubstituted benzene ring. A representative ¹H NMR spectrum shows signals at δ 7.72 (d, J = 8.0 Hz, 2H) and 7.51 (d, J = 8.0 Hz, 2H) for the aromatic protons, and a singlet at δ 3.87 (s, 2H) for the methylene protons.[7]

-

¹³C NMR Spectroscopy: The carbon NMR spectrum in CDCl₃ shows distinct signals for the aromatic carbons, the methylene carbon, and the two nitrile carbons. Indicative chemical shifts are observed around δ 135.37, 132.92, 128.86 for the aromatic carbons, δ 118.21 and 116.79 for the nitrile carbons, and δ 23.80 for the methylene carbon.[7]

-

Infrared (IR) Spectroscopy: The IR spectrum is characterized by the presence of two distinct nitrile stretching vibrations. The aromatic nitrile (Ar-C≡N) stretch appears at a higher wavenumber than the aliphatic nitrile (-CH₂-C≡N) stretch due to conjugation with the aromatic ring. Typically, these bands are observed in the region of 2220-2240 cm⁻¹ for the aromatic nitrile and 2240-2260 cm⁻¹ for the aliphatic nitrile.

-

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) of this compound shows a molecular ion peak (M⁺) at m/z = 142, corresponding to the molecular weight of the compound.[4] Fragmentation patterns can provide further structural information.

Synthesis and Reactivity

The synthesis of this compound is most commonly achieved through a nucleophilic substitution reaction. A detailed, self-validating protocol is provided below, adapted from established methods for the synthesis of nitriles.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from well-established procedures for the synthesis of benzyl cyanides, such as those found in Organic Syntheses.[8]

Reaction Scheme:

Caption: Synthesis of this compound.

Materials:

-

4-(Chloromethyl)benzonitrile (1.0 eq)

-

Sodium cyanide (1.2 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Toluene

-

Water

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-(chloromethyl)benzonitrile in anhydrous DMF.

-

Addition of Reagent: Add sodium cyanide to the solution. Caution: Sodium cyanide is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

-

Reaction: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into water and extract with toluene.

-

Purification: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Recrystallization: The crude this compound can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford the pure product.

Self-Validation: The identity and purity of the synthesized product should be confirmed by comparing its melting point and spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS) with the reference values.

Chemical Reactivity

The two distinct nitrile groups and the benzylic methylene group in this compound provide multiple sites for chemical transformations, making it a versatile synthetic intermediate.

Caption: Key reactivity pathways of this compound.

-

Hydrolysis of the Nitrile Groups: Both nitrile groups can be hydrolyzed to carboxylic acids under acidic or basic conditions. Selective hydrolysis can be challenging but may be achieved under carefully controlled conditions.

-

Reduction of the Nitrile Groups: Both nitrile groups can be reduced to primary amines using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This provides access to diamine derivatives.

-

Reactions at the Benzylic Position: The methylene group is benzylic and can be deprotonated with a strong base to form a carbanion. This nucleophile can then participate in various alkylation and addition reactions, allowing for the introduction of further functional groups.

Applications in Drug Development

The benzonitrile moiety is a privileged structure in medicinal chemistry, and this compound serves as a key precursor for the synthesis of several important pharmaceutical agents.[1] The nitrile group can act as a bioisostere for other functional groups and can participate in key interactions with biological targets.

Case Study: Synthesis of Letrozole

A prominent example of the application of this compound is in the synthesis of Letrozole , a non-steroidal aromatase inhibitor used in the treatment of hormone-responsive breast cancer.[9] While the direct precursor in many patented syntheses is 4-(bromomethyl)benzonitrile, the underlying synthetic strategy highlights the importance of the cyanobenzyl structural motif. The synthesis of a key intermediate for Letrozole, 4-[(1,2,4-triazol-1-yl)methyl]benzonitrile, involves the reaction of a 4-(halomethyl)benzonitrile with 1,2,4-triazole.[1][5] This intermediate is then reacted with 4-fluorobenzonitrile to yield Letrozole.[1][5]

Caption: Synthetic pathway to Letrozole highlighting the key intermediate derived from a cyanobenzyl precursor.

The synthesis of Letrozole underscores the strategic importance of this compound and its derivatives in constructing complex, biologically active molecules. The purity and availability of this intermediate are critical for the efficient and large-scale production of this life-saving medication.

Safety and Handling

This compound is a chemical that should be handled with care by trained personnel in a laboratory setting. It is harmful if swallowed, in contact with skin, or if inhaled.[4] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in organic synthesis, particularly in the development of pharmaceuticals. Its unique bifunctional nature allows for a wide range of chemical transformations, providing access to a diverse array of complex molecules. The pivotal role of its structural motif in the synthesis of the anticancer drug Letrozole highlights its importance in modern medicinal chemistry. This guide has provided a comprehensive overview of its properties, synthesis, reactivity, and applications, serving as a valuable resource for researchers and scientists in the field of drug discovery and development.

References

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

- Google Patents. (n.d.). WO2007144896A1 - A method of manufacture of letrozole.

-

SciSpace. (n.d.). Mild Palladium-Catalyzed Selective Monoarylation of Nitriles. Retrieved from [Link]

-

Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

-

Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

-

PubChem. (n.d.). 4-Cyanophenylacetonitrile. Retrieved from [Link]

-

Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

-

New Drug Approvals. (n.d.). Letrozole. Retrieved from [Link]

- Google Patents. (n.d.). US7538230B2 - Letrozole production process.

-

Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

-

ResearchGate. (2019). A novel process for the synthesis of substantially pure Letrozole. Retrieved from [Link]

-

NIST WebBook. (n.d.). Benzonitrile, 4-methyl-. Retrieved from [Link]

-

PubChem. (n.d.). Fadrozole. Retrieved from [Link]

-

PubChem. (n.d.). Letrozole. Retrieved from [Link]

-

NIST WebBook. (n.d.). Benzonitrile, 4-methyl-. Retrieved from [Link]

-

NIST WebBook. (n.d.). Benzonitrile, 4-(chloromethyl)-. Retrieved from [Link]

-

Stenutz. (n.d.). This compound. Retrieved from [Link]

-

BMRB. (n.d.). bmse000284 Benzonitrile. Retrieved from [Link]

- Google Patents. (n.d.). US7705159B2 - Process for the preparation of letrozole.

-

PubMed. (1991). Fadrozole hydrochloride: a potent, selective, nonsteroidal inhibitor of aromatase for the treatment of estrogen-dependent disease. Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectrum of benzonitrile in the range 500–4000 c m − 1 . Computed.... Retrieved from [Link]

- Google Patents. (n.d.). WO2008047104A1 - Process for the preparation of pure anastrozole.

-

ResearchGate. (2009). Fast and efficient synthesis of 14C labelled benzonitriles and their corresponding acids. Retrieved from [Link]

- Synthesis of 2-Aryloxymethylbenzonitriles from 2-Cyanobenzyl Chloride. (2012). Asian Journal of Chemistry, 24(11), 5329-5331.

-

Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

-

PubChem. (n.d.). Benzonitrile, 4-(5,6,7,8-tetrahydroimidazo(1,5-a)pyridin-5-yl)-, hydrochloride (1:1). Retrieved from [Link]

Sources

- 1. US20100190997A1 - Process for the Preparation of Letrozole - Google Patents [patents.google.com]

- 2. Buy this compound (EVT-293337) | 876-31-3 [evitachem.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. 4-Cyanophenylacetonitrile | C9H6N2 | CID 136686 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. newdrugapprovals.org [newdrugapprovals.org]

- 6. This compound [stenutz.eu]

- 7. US20090270633A1 - Synthesis of 4-[1-(4-cyano phenyl)-(1,2,4-triazol-1-yl)methyl] benzonitrile and 4-[1-(1H-1,2,4-triazol-1-yl)methylene benzonitrile intermediate - Google Patents [patents.google.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. benchchem.com [benchchem.com]

A Technical Guide to 4-(Cyanomethyl)benzonitrile (C₉H₆N₂): Properties, Synthesis, and Applications in Drug Development

Abstract

This technical guide provides an in-depth analysis of 4-(cyanomethyl)benzonitrile, a pivotal dinitrile compound utilized extensively in organic synthesis and pharmaceutical research. We will explore its fundamental physicochemical properties, detail robust synthesis and purification protocols, and discuss its versatile applications as a key building block for complex, biologically active molecules. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a comprehensive understanding of this important chemical intermediate.

Introduction to this compound

This compound, also known by synonyms such as p-cyanophenylacetonitrile and α,4-dicyanotoluene, is an aromatic organic compound featuring a benzene ring substituted at the 1 and 4 positions with a cyanomethyl (-CH₂CN) group and a cyano (-CN) group, respectively.[1][2][3] Its unique structure, possessing two distinct and reactive nitrile functionalities, establishes it as a highly valuable and versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty materials.[1][4] The benzonitrile scaffold itself is considered a "privileged structure" in medicinal chemistry, frequently appearing in molecules designed to interact with various biological targets.[4][5] This guide will elucidate the core characteristics and practical methodologies associated with this compound, providing field-proven insights for its effective utilization.

Physicochemical and Structural Properties

The identity and purity of a starting material are paramount for the success of any synthetic endeavor. The key properties of this compound are summarized below.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₆N₂ | [1][6][7][8] |

| Molecular Weight | 142.16 g/mol | [1][3][6][8][9] |

| CAS Number | 876-31-3 | [1][6] |

| IUPAC Name | This compound | [1][3] |

| Synonyms | 4-Cyanophenylacetonitrile, p-Cyanobenzylcyanide | [3][10] |

| Melting Point | 100-104 °C | [10] |

| SMILES | N#CCC1=CC=C(C#N)C=C1 | [1][2][8] |

| InChIKey | QILKKAFYAFEWGU-UHFFFAOYSA-N | [1][3][8] |

| Topological Polar Surface Area | 47.58 Ų | [1] |

Synthesis and Characterization

The reliable synthesis and rigorous characterization of this compound are critical for its application in research and development.

Common Chemical Synthesis: Nucleophilic Substitution

The most prevalent laboratory and industrial synthesis involves a nucleophilic substitution reaction. This pathway is favored for its high yield and straightforward execution. The underlying principle is the displacement of a good leaving group (a halide) from a benzyl position by a strong nucleophile (the cyanide ion).

A common starting material is 4-(chloromethyl)benzonitrile or the corresponding bromide.[1] The use of dimethylformamide (DMF) as a solvent is strategic; as a polar aprotic solvent, it effectively dissolves the ionic cyanide salt while not interfering with the nucleophile's reactivity. The reaction is typically heated to reflux to ensure a sufficient reaction rate.

Caption: Workflow for the chemical synthesis of this compound.

Experimental Protocol: Synthesis

-

Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-(chloromethyl)benzonitrile (1 equivalent).

-

Reagent Addition: Add sodium cyanide (1.1 equivalents) and a sufficient volume of dry dimethylformamide (DMF) to fully dissolve the reactants upon heating.

-

Reaction: Heat the mixture to reflux (approximately 153°C) and maintain for 2-4 hours, monitoring the reaction progress via Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, pour the reaction mixture into a larger volume of cold water to precipitate the crude product.

-

Isolation: Collect the solid precipitate by vacuum filtration and wash thoroughly with water to remove residual DMF and inorganic salts.

-

Purification: Recrystallize the crude solid from a suitable solvent (e.g., ethanol/water mixture) to yield pure this compound as a white to off-white solid.

Analytical Characterization Workflow

Post-synthesis, a multi-step analytical validation is mandatory to confirm the compound's identity and purity, ensuring its suitability for downstream applications.

Caption: Standard quality control workflow for product validation.

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound, typically aiming for >95%.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure by analyzing the chemical shifts and coupling constants of the protons and carbons.

-

Mass Spectrometry (MS): Provides confirmation of the molecular weight (142.16 g/mol ).

Chemical Reactivity and Applications in Drug Development

The synthetic utility of this compound stems from the reactivity of its two nitrile groups, which can be independently or sequentially transformed.

-

Reduction: The nitrile groups can be reduced to primary amines (-CH₂NH₂) using powerful reducing agents like lithium aluminum hydride (LiAlH₄).[1] These resulting amines are crucial intermediates for building more complex heterocyclic structures.

-

Oxidation/Hydrolysis: The nitriles can be hydrolyzed under acidic or basic conditions to form carboxylic acids, providing another avenue for molecular elaboration.[1]

Its primary role in drug development is as a key building block.[1][11] For instance, the structural motif is central to the synthesis of Letrozole, a non-steroidal aromatase inhibitor used to treat certain types of breast cancer.[12] The synthesis of Letrozole involves reacting an intermediate, 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile, with 4-fluorobenzonitrile, highlighting how the core benzonitrile structure is integrated into the final active pharmaceutical ingredient (API).[12][13]

Caption: Role as a precursor in multi-step pharmaceutical synthesis.

Safety, Handling, and Storage

Proper handling of this compound is essential due to its potential hazards.

Hazard Identification:

-

GHS Classification: Labeled with the GHS07 pictogram (Harmful).[10]

-

Hazard Statements: Harmful if swallowed (H302), harmful in contact with skin (H312), and harmful if inhaled (H332).[3] It is also known to cause skin and eye irritation.[14][15]

Recommended Handling Procedures:

-

Use only in a well-ventilated area, preferably within a chemical fume hood.[14][15]

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[14][16]

-

Avoid breathing dust. Minimize dust generation during handling.[14]

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[15][17]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[14][15]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[14][15]

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a poison control center or doctor immediately.[14][17]

Storage:

-

Store in a tightly closed container in a dry, well-ventilated place at room temperature.[9][14]

-

Keep away from incompatible materials such as strong oxidizing agents.[14][15]

Conclusion

This compound is more than a simple chemical; it is a foundational component in the toolkit of medicinal and synthetic chemists. Its well-defined physicochemical properties, straightforward synthesis, and versatile reactivity make it an indispensable intermediate for creating novel molecules with significant therapeutic potential. A thorough understanding of its synthesis, characterization, and safe handling protocols, as detailed in this guide, is crucial for leveraging its full potential in the demanding landscape of drug discovery and development.

References

- This compound (EVT-293337) | 876-31-3. (n.d.). EvitaChem.

- CAS 876-31-3 | this compound. (n.d.). Aceschem.

- This compound. (n.d.). Stenutz.

- This compound-876-31-3. (n.d.). Thoreauchem.

- 876-31-3 | this compound. (n.d.). Ambeed.com.

- Leveraging Pharmaceutical Raw Intermediates: The Case of 4-(4-cyanobenzoyl)benzonitrile. (n.d.).

- SAFETY DATA SHEET for 4-hydroxybenzonitrile. (2009). Fisher Scientific.

- Applications of Benzonitrile Derivatives in Drug Development. (n.d.). Benchchem.

- SAFETY DATA SHEET for 4-(Chloromethyl)benzonitrile. (n.d.). Fisher Scientific.

- 4-Cyanophenylacetonitrile | C9H6N2. (n.d.). PubChem, NIH.

- SAFETY DATA SHEET for Benzonitrile. (2024). Sigma-Aldrich.

- The Role of Benzonitrile Derivatives in Organic Synthesis and Material Innovation. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- Application of Benzonitrile in the Synthesis of Pharmaceuticals. (n.d.). Benchchem.

- 4-Cyanomethylbenzonitrile | CAS 876-31-3. (n.d.). Chemical-Suppliers.

- 876-31-3|this compound. (n.d.). BLD Pharm.

- SAFETY DATA SHEET for 4-(Chloromethyl)benzonitrile. (2009). Fisher Scientific.

- Regiospecific process for the preparation of 4-[1-(4-cyanophenyl)-1-(1,2,4-triazol-1-yl)methyl]benzonitrile. (2004). Google Patents.

Sources

- 1. Buy this compound (EVT-293337) | 876-31-3 [evitachem.com]

- 2. This compound [stenutz.eu]

- 3. 4-Cyanophenylacetonitrile | C9H6N2 | CID 136686 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. benchchem.com [benchchem.com]

- 6. aceschem.com [aceschem.com]

- 7. This compound-876-31-3 - Thoreauchem [thoreauchem.com]

- 8. 876-31-3 | this compound | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 9. 876-31-3|this compound|BLD Pharm [bldpharm.com]

- 10. 4-Cyanomethylbenzonitrile | CAS 876-31-3 | Chemical-Suppliers [chemical-suppliers.eu]

- 11. nbinno.com [nbinno.com]

- 12. benchchem.com [benchchem.com]

- 13. WO2004076409A2 - Regiospecific process for the preparation of 4-[1- (4-cyanophenyl)-1-(1,2,4-triazol-1-yl)methyl]benzonitrile - Google Patents [patents.google.com]

- 14. fishersci.com [fishersci.com]

- 15. fishersci.com [fishersci.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. assets.thermofisher.com [assets.thermofisher.com]

A Comprehensive Technical Guide to 4-(Cyanomethyl)benzonitrile for Researchers and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of 4-(cyanomethyl)benzonitrile, a pivotal chemical intermediate in organic synthesis. The document delineates its nomenclature, physicochemical properties, and established synthetic methodologies, including both classical and biocatalytic routes. A core focus is placed on its chemical reactivity and its significant applications as a versatile building block in the pharmaceutical and agrochemical industries.[1] For professionals in drug development, this guide offers mechanistic insights into the role of the benzonitrile moiety in medicinal chemistry and presents a case study on its use in the synthesis of active pharmaceutical ingredients (APIs). The guide concludes with a comprehensive overview of safety, handling, and toxicological data to ensure its responsible use in a laboratory and industrial setting.

Nomenclature and Identification

Correctly identifying a chemical compound is the foundation of scientific research. This section details the formal IUPAC name, common synonyms, and critical chemical identifiers for this compound.

IUPAC Name

The systematic name for this compound, as determined by the International Union of Pure and Applied Chemistry (IUPAC), is This compound .[1][2]

Common Synonyms

In literature and commercial catalogs, this compound is frequently referenced by several other names. Awareness of these synonyms is crucial for comprehensive literature searches and procurement.

Chemical Identifiers

For unambiguous identification in databases and regulatory documents, the following identifiers are used.

| Identifier | Value | Source |

| CAS Number | 876-31-3 | [1][2][3] |

| Molecular Formula | C₉H₆N₂ | [1][2][3] |

| Molecular Weight | 142.16 g/mol | [1][2] |

| InChI | InChI=1S/C9H6N2/c10-6-5-8-1-3-9(7-11)4-2-8/h1-4H,5H2 | [1][2] |

| InChIKey | QILKKAFYAFEWGU-UHFFFAOYSA-N | [1][2] |

| Canonical SMILES | C1=CC(=CC=C1CC#N)C#N | [1][2] |

| EC Number | 627-803-4 | [2] |

| PubChem CID | 136686 | [5] |

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in reactions, its solubility, and appropriate handling procedures. This compound is a solid compound at room temperature.[3]

| Property | Value | Source |

| Appearance | White to off-white crystalline solid | [6] |

| Melting Point | 100-104 °C | [4] |

| Density | ~1.056 g/cm³ | [7] |

| Purity | Typically ≥97% | [3][4] |

Synthesis and Manufacturing

The synthesis of this compound is well-established, with methods suitable for both laboratory-scale research and industrial production. The choice of method often depends on factors such as scale, desired purity, and environmental considerations.

Classical Synthetic Route: Cyanation of 4-Cyanobenzyl Halide

A prevalent and reliable method for synthesizing this compound involves the nucleophilic substitution of a halide with a cyanide ion.[1] The reaction of 4-cyanobenzyl chloride with sodium cyanide in a polar aprotic solvent like dimethylformamide (DMF) is a common approach.[1] The use of reflux conditions helps to drive the reaction to completion, ensuring a high yield of the desired product.[1]

-

Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-cyanobenzyl chloride and dimethylformamide (DMF).

-

Reagent Addition: Carefully add sodium cyanide to the solution. Caution: Sodium cyanide is highly toxic.

-

Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC.

-

Workup: After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

Caption: Workflow for the classical synthesis of this compound.

Biocatalytic Synthesis: A Green Chemistry Approach

Emerging trends in sustainable chemistry have led to the development of biocatalytic methods. Strains of the bacterium Rhodococcus rhodochrous are capable of converting nitriles with high efficiency and regioselectivity.[1] These microorganisms utilize nitrile hydratase (NHase) and amidase enzyme systems to perform transformations under mild, aqueous conditions (e.g., 30–50°C, pH 7.0–8.0), offering a greener alternative to traditional chemical synthesis.[1]

Chemical Reactivity and Mechanistic Insights

The functionality of this compound is dominated by its two nitrile groups, which can undergo a variety of chemical transformations. This dual reactivity makes it a highly versatile intermediate.

-

Reduction: The nitrile groups can be reduced to primary amines using strong reducing agents like lithium aluminum hydride (LiAlH₄).[1] This opens a pathway to synthesizing diamine compounds.

-

Oxidation/Hydrolysis: The nitrile groups can be hydrolyzed to carboxylic acids under acidic or basic conditions, or oxidized to the corresponding carboxylic acids.[1]

-

Nucleophilic Reactions: The electrophilic nature of the carbon atom in the nitrile group allows it to participate in nucleophilic substitution reactions.[1] In biological systems, this electrophilicity enables interactions with biological nucleophiles such as proteins.[1]

Sources

- 1. Buy this compound (EVT-293337) | 876-31-3 [evitachem.com]

- 2. 4-Cyanophenylacetonitrile | C9H6N2 | CID 136686 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. 4-Cyanomethylbenzonitrile | CAS 876-31-3 | Chemical-Suppliers [chemical-suppliers.eu]

- 5. 876-31-3[this compound]- Acmec Biochemical [acmec.com.cn]

- 6. lifechempharma.com [lifechempharma.com]

- 7. This compound [stenutz.eu]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 4-(Cyanomethyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-(cyanomethyl)benzonitrile, a key intermediate in the synthesis of various biologically active molecules.[1] As a Senior Application Scientist, this document is structured to offer not just spectral data, but a comprehensive interpretation grounded in the principles of NMR spectroscopy, providing actionable insights for compound verification and structural elucidation.

Introduction to this compound and the Importance of NMR Spectroscopy

This compound, with the chemical formula C₉H₆N₂, is an aromatic dinitrile compound.[1] Its structure consists of a benzene ring substituted at the 1 and 4 positions with a cyanomethyl group (-CH₂CN) and a cyano group (-CN), respectively. This unique arrangement of functional groups makes it a valuable building block in medicinal chemistry and materials science.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural confirmation of organic molecules like this compound. By probing the magnetic properties of atomic nuclei, specifically ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Molecular Structure and Symmetry

A foundational understanding of the molecule's structure is paramount for accurate spectral interpretation. The para-substitution pattern of the benzene ring in this compound results in a high degree of symmetry. This symmetry dictates the number of unique proton and carbon environments, which in turn simplifies the resulting NMR spectra.

Caption: Molecular structure of this compound.

Due to the plane of symmetry passing through the C1-C4 axis of the benzene ring, the protons at positions 2 and 6 are chemically equivalent, as are the protons at positions 3 and 5. Similarly, the carbons at these positions are also equivalent. This equivalence significantly reduces the number of expected signals in both the ¹H and ¹³C NMR spectra.

¹H NMR Spectral Analysis

The proton NMR spectrum of this compound provides key information about the electronic environment of the aromatic and methylene protons.

Experimental Data:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 7.69 | Doublet | 2H | 8.3 | H-2, H-6 |

| 7.47 | Doublet | 2H | 8.0 | H-3, H-5 |

| 3.84 | Singlet | 2H | - | -CH₂- |

Source: Electronic Supplementary Information (ESI) Visible-light photocatalysed cyanation of benzylic C-H bonds[2]

Interpretation of the ¹H NMR Spectrum

-

Aromatic Region (7.0-8.0 ppm): The presence of two doublets in the aromatic region is characteristic of a 1,4-disubstituted benzene ring.

-

The downfield doublet at 7.69 ppm is assigned to the protons at positions 2 and 6 (H-2, H-6). These protons are deshielded due to the electron-withdrawing nature of the directly attached cyano group.

-

The upfield doublet at 7.47 ppm corresponds to the protons at positions 3 and 5 (H-3, H-5). These protons are ortho to the cyanomethyl group and meta to the cyano group, experiencing a slightly less deshielding effect.

-

The observed coupling constants of 8.3 Hz and 8.0 Hz are typical for ortho-coupling between adjacent protons on a benzene ring.

-

-

Aliphatic Region (3.0-4.0 ppm):

-

The singlet at 3.84 ppm with an integration of 2H is unequivocally assigned to the methylene protons (-CH₂-) of the cyanomethyl group. The absence of splitting (singlet) indicates that there are no adjacent protons to couple with. The chemical shift is downfield from a typical alkane due to the deshielding effect of the adjacent cyano group and the aromatic ring.

-

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum provides a count of the number of unique carbon environments in the molecule.

Experimental Data:

| Chemical Shift (δ) ppm | Assignment |

| 135.2 | C-4 |

| 133.0 | C-2, C-6 |

| 128.9 | C-3, C-5 |

| 118.2 | -CN (aromatic) |

| 116.7 | -CN (aliphatic) |

| 112.5 | C-1 |

| 23.9 | -CH₂- |

Source: Electronic Supplementary Information (ESI) Visible-light photocatalysed cyanation of benzylic C-H bonds[2]

Interpretation of the ¹³C NMR Spectrum

-

Aromatic and Nitrile Region (110-140 ppm):

-

The signal at 135.2 ppm is assigned to the quaternary carbon C-4, which is deshielded by the attached cyanomethyl group.

-

The signal at 133.0 ppm corresponds to the equivalent carbons C-2 and C-6, which are deshielded by the adjacent cyano group.

-

The peak at 128.9 ppm is assigned to the equivalent carbons C-3 and C-5.

-

The two signals in the nitrile region, 118.2 ppm and 116.7 ppm , are assigned to the carbons of the aromatic and aliphatic cyano groups, respectively. The carbon of the aromatic nitrile is slightly more deshielded.

-

The signal at 112.5 ppm is attributed to the quaternary carbon C-1, which is directly attached to the cyano group.

-

-

Aliphatic Region (20-30 ppm):

-

The upfield signal at 23.9 ppm is assigned to the methylene carbon (-CH₂-) of the cyanomethyl group. Its chemical shift is consistent with a carbon atom situated between an aromatic ring and a cyano group.

-

Experimental Protocol for NMR Data Acquisition

To ensure the reproducibility and accuracy of the NMR data, the following experimental protocol is recommended.

5.1. Sample Preparation

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for this compound, as it provides good solubility and its residual solvent peak does not interfere with the signals of interest.

-

Concentration: Prepare a solution by dissolving approximately 5-10 mg of the compound in 0.6-0.7 mL of CDCl₃.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0 ppm. Modern NMR instruments often use the residual solvent peak for referencing, but the addition of TMS can provide a more precise reference.

5.2. NMR Instrument Parameters

The following parameters are recommended for a 400 MHz NMR spectrometer:

¹H NMR:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16, depending on the sample concentration.

-

Spectral Width: 0-10 ppm.

¹³C NMR:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more to achieve a good signal-to-noise ratio, as ¹³C has a low natural abundance.

-

Spectral Width: 0-220 ppm.

Caption: A typical workflow for acquiring and analyzing NMR spectra.

Conclusion

The ¹H and ¹³C NMR spectra of this compound are highly informative and, when correctly interpreted, provide definitive confirmation of its chemical structure. The symmetry of the molecule simplifies the spectra, with the ¹H NMR showing a characteristic AA'BB' system for the aromatic protons and a singlet for the methylene protons. The ¹³C NMR spectrum clearly distinguishes all unique carbon environments, including the two distinct nitrile carbons. This guide serves as a comprehensive resource for researchers utilizing this important chemical intermediate, enabling confident structural verification and facilitating its application in synthetic chemistry.

References

-

Electronic Supplementary Information (ESI) Visible-light photocatalysed cyanation of benzylic C-H bonds. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Infrared Spectrum of 4-(Cyanomethyl)benzonitrile

This guide provides a comprehensive analysis of the infrared (IR) spectrum of 4-(cyanomethyl)benzonitrile. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the vibrational spectroscopy of this unique molecule, grounding the interpretation in fundamental principles and field-proven insights.

Introduction: The Vibrational Signature of a Dinitrile Compound

Infrared (IR) spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules. When a molecule absorbs infrared radiation, its bonds stretch and bend at specific frequencies, creating a unique spectral fingerprint. For the organic chemist, this fingerprint is invaluable for identifying functional groups and elucidating molecular structure.

This compound, a molecule featuring two distinct nitrile groups—one directly conjugated with a benzene ring and another insulated by a methylene bridge—presents a particularly interesting case for IR analysis. The interplay of aromatic, aliphatic, and nitrile functionalities provides a rich spectrum that, when correctly interpreted, reveals a wealth of structural information. This guide will deconstruct the IR spectrum of this compound, offering a detailed interpretation of its key absorption bands.

Theoretical Framework: Predicting the Vibrational Landscape

The structure of this compound dictates the vibrational modes we expect to observe. The molecule can be dissected into three key components: the para-substituted benzene ring, the benzylic nitrile (Ar-CN), and the aliphatic nitrile (-CH₂-CN).

Figure 1: Structure of this compound highlighting key functional groups.

The expected absorption frequencies for these components are well-established in the literature and provide a predictive framework for interpreting the spectrum.

Experimental Protocol: Acquiring a High-Fidelity IR Spectrum

To ensure the accurate interpretation of the IR spectrum of this compound, a standardized experimental protocol is paramount. The following methodology outlines the steps for acquiring a high-quality spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

Materials:

-

This compound (solid)

-

Potassium bromide (KBr), spectroscopy grade

-

Agate mortar and pestle

-

Hydraulic press with pellet die

-

FTIR spectrometer

Procedure:

-

Background Spectrum Acquisition:

-

Ensure the sample chamber of the FTIR spectrometer is empty.

-

Run a background scan to acquire a spectrum of the ambient atmosphere (primarily CO₂ and water vapor). This will be subtracted from the sample spectrum.

-

-

Sample Preparation (KBr Pellet Method):

-

Place a small amount of KBr (approximately 100-200 mg) into the agate mortar.

-

Add a very small amount of this compound (approximately 1-2 mg) to the KBr. The sample-to-KBr ratio should be roughly 1:100.

-

Grind the mixture thoroughly with the pestle for several minutes until a fine, homogeneous powder is obtained.

-

Transfer a portion of the powder to the pellet die.

-

Place the die into the hydraulic press and apply pressure (typically 8-10 tons) for 1-2 minutes to form a transparent or translucent pellet.

-

-

Sample Spectrum Acquisition:

-

Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The spectrometer software will automatically subtract the background spectrum from the sample spectrum.

-

Perform a baseline correction if necessary to obtain a flat baseline.

-

Label the significant peaks with their corresponding wavenumbers (cm⁻¹).

-

Spectral Interpretation: A Detailed Analysis

The IR spectrum of this compound is characterized by several distinct regions, each corresponding to specific vibrational modes of the molecule.

The C-H Stretching Region (3100-2800 cm⁻¹)

This region is dominated by the stretching vibrations of carbon-hydrogen bonds.

-

Aromatic C-H Stretch (3100-3000 cm⁻¹): Weak to medium intensity sharp peaks are expected in this area, corresponding to the stretching of the C-H bonds on the benzene ring.[1][2][3] The presence of absorption bands just above 3000 cm⁻¹ is a clear indication of an aromatic or olefinic system.[1][3]

-

Aliphatic C-H Stretch (3000-2840 cm⁻¹): The methylene (-CH₂-) group gives rise to characteristic stretching vibrations.[4][5] Expect to see two distinct bands: an asymmetric stretch (around 2925 cm⁻¹) and a symmetric stretch (around 2855 cm⁻¹). These are typically of medium intensity.

The Nitrile (C≡N) Stretching Region (2300-2200 cm⁻¹)

This is one of the most diagnostic regions of the spectrum for this compound. The carbon-nitrogen triple bond has a strong, sharp absorption.[6][7][8]

-

Aromatic Nitrile (Ar-C≡N): Due to conjugation with the benzene ring, the C≡N bond is slightly weakened, and its stretching frequency is lowered. This peak is expected to appear in the range of 2240-2220 cm⁻¹.[7][8]

-

Aliphatic Nitrile (-CH₂-C≡N): This nitrile group is not conjugated and therefore absorbs at a higher frequency, typically in the range of 2260-2240 cm⁻¹.[7] The presence of two distinct, sharp peaks in this region would be strong evidence for the proposed structure. It is also possible that vibrational coupling could occur between the two nitrile groups, potentially influencing their absorption frequencies and intensities.[9]

The Aromatic Overtone and Combination Band Region (2000-1650 cm⁻¹)

A series of weak, sharp "benzene fingers" or overtone bands are characteristic of substituted benzene rings.[1][10][11] The pattern of these bands can provide information about the substitution pattern on the ring.[1] For a 1,4-disubstituted (para) benzene ring, a characteristic pattern of these weak absorptions is expected.

The C=C and C-H Bending Region (1600-675 cm⁻¹)

This region, often referred to as the fingerprint region, contains a wealth of information from various bending and stretching vibrations.

-

Aromatic C=C Stretching (1600-1450 cm⁻¹): The benzene ring exhibits characteristic in-ring carbon-carbon double bond stretching vibrations.[1][2][12] Typically, two or more sharp bands of variable intensity appear in this region, with prominent peaks often observed around 1600 cm⁻¹ and 1500 cm⁻¹.[2][13]

-

Methylene (-CH₂) Bending (Scissoring) (around 1450 cm⁻¹): A medium intensity band corresponding to the scissoring vibration of the methylene group is expected in this area.[5][14]

-

Aromatic C-H Out-of-Plane (OOP) Bending (900-675 cm⁻¹): The position of these strong absorption bands is highly diagnostic of the substitution pattern of the aromatic ring.[1][2][3] For a 1,4-disubstituted ring, a strong band is typically observed in the 800-860 cm⁻¹ range.

Summary of Key Vibrational Frequencies

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | Benzene Ring | 3100 - 3000 | Weak to Medium |

| Aliphatic C-H Stretch (asymmetric) | -CH₂- | ~2925 | Medium |

| Aliphatic C-H Stretch (symmetric) | -CH₂- | ~2855 | Medium |

| Aliphatic Nitrile Stretch | -CH₂-C≡N | 2260 - 2240 | Strong, Sharp |

| Aromatic Nitrile Stretch | Ar-C≡N | 2240 - 2220 | Strong, Sharp |

| Overtone/Combination Bands | Benzene Ring | 2000 - 1650 | Weak |

| Aromatic C=C Stretch | Benzene Ring | 1600 - 1450 | Medium to Strong |

| Methylene C-H Bend (Scissoring) | -CH₂- | ~1450 | Medium |

| Aromatic C-H Out-of-Plane Bend | 1,4-Disubstituted Ring | 860 - 800 | Strong |

Logical Flow of Spectral Interpretation

The process of interpreting the IR spectrum of this compound should follow a logical progression, as illustrated in the diagram below.

Figure 2: Workflow for the interpretation of the IR spectrum of this compound.

Conclusion

The infrared spectrum of this compound provides a definitive fingerprint for its unique molecular structure. The presence of two distinct, strong, and sharp nitrile absorption bands, one characteristic of an aromatic nitrile and the other of an aliphatic nitrile, is a key identifying feature. These, in conjunction with the characteristic absorptions of a 1,4-disubstituted benzene ring and a methylene group, allow for a confident structural elucidation. This guide provides the foundational knowledge for researchers and scientists to interpret the vibrational spectrum of this compound with a high degree of certainty, underscoring the power of IR spectroscopy in modern chemical analysis.

References

-

UCLA, IR Spectroscopy Tutorial: Aromatics. Available at: [Link]

-

OpenStax, 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry. Available at: [Link]

-

OpenStax, 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition. Available at: [Link]

-

Fiveable, Spectroscopy of Carboxylic Acids and Nitriles | Organic Chemistry Class Notes. Available at: [Link]

-

Michigan State University, Infrared Spectrometry. Available at: [Link]

-

Química Organica, IR spectrum: Nitriles. Available at: [Link]

-

UCLA, Illustrated Glossary of Organic Chemistry - Aromatic overtones. Available at: [Link]

-

Chemistry LibreTexts, 6.3: IR Spectrum and Characteristic Absorption Bands. Available at: [Link]

-

Spectroscopy Online, Organic Nitrogen Compounds IV: Nitriles. Available at: [Link]

-

Chemistry LibreTexts, 15.7: Spectroscopy of Aromatic Compounds. Available at: [Link]

-

Chemistry LibreTexts, 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]

-

Specac Ltd, Interpreting Infrared Spectra. Available at: [Link]

-

Chemistry LibreTexts, 18.8: Spectral Characteristics of the Benzene Ring. Available at: [Link]

-

Chemistry LibreTexts, 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

-

Scribd, 05 Notes On Nitriles IR Spectra. Available at: [Link]

-

JoVE, Video: IR Frequency Region: Alkyne and Nitrile Stretching. Available at: [Link]

-

Organic Chemistry I, 6.3 IR Spectrum and Characteristic Absorption Bands. Available at: [Link]

-

SlidePlayer, The features of IR spectrum. Available at: [Link]

-

Spectroscopy Online, The Benzene Fingers, Part I: Overtone and Combination Bands. Available at: [Link]

-

PubMed Central, 2D IR Study of Vibrational Coupling Between Azide and Nitrile Reporters in a RNA Nucleoside. Available at: [Link]

-

RSC Publishing, IR linewidth and intensity amplifications of nitrile vibrations report nuclear-electronic couplings and associated structural heterogeneity in radical anions. Available at: [Link]

-

SlidePlayer, Infrared (IR) Spectroscopy. Available at: [Link]

-

ResearchGate, IR linewidth and intensity amplifications of nitrile vibrations report nuclear-electronic couplings and associated structural heterogeneity in radical anions. Available at: [Link]

-

PubMed Central, Solvent-induced infrared frequency shifts in aromatic nitriles are quantitatively described by the vibrational Stark effect. Available at: [Link]

-

OSTI.GOV, IR linewidth and intensity amplifications of nitrile vibrations report nuclear-electronic couplings and associated structural heterogeneity in radical anions (Journal Article). Available at: [Link]

-

ResearchGate, a) Chemical structure of benzonitrile derivatives b) FT‐IR absorption... Available at: [Link]

-

Chemistry LibreTexts, 11.5: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

-

ResearchGate, Substituent Effects on the Vibrational Properties of the CN Stretch Mode of Aromatic Nitriles: IR Probes Useful for Time‐resolved IR Spectroscopy | Request PDF. Available at: [Link]

-

Taylor & Francis Online, Nitrile groups as vibrational probes of biomolecular structure and dynamics: An overview. Available at: [Link]

-

PubMed Central, Infrared Spectroscopy of Neutral and Cationic Benzonitrile–Methanol Binary Clusters in Supersonic Jets. Available at: [Link]

-

ResearchGate, Solvent-Induced Infrared Frequency Shifts in Aromatic Nitriles Are Quantitatively Described by the Vibrational Stark Effect | Request PDF. Available at: [Link]

-

Chemistry LibreTexts, 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

-

YouTube, IR Infrared Spectroscopy Review - 15 Practice Problems - Signal, Shape, Intensity, Functional Groups. Available at: [Link]

-

NIST WebBook, Benzonitrile, 4-methyl-. Available at: [Link]

-

ResearchGate, IR spectrum of benzonitrile in the range 500–4000 c m − 1 . Computed... Available at: [Link]

-

Stenutz, this compound. Available at: [Link]

Sources

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. cpha.tu.edu.iq [cpha.tu.edu.iq]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. fiveable.me [fiveable.me]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 2D IR Study of Vibrational Coupling Between Azide and Nitrile Reporters in a RNA Nucleoside - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Illustrated Glossary of Organic Chemistry - Aromatic overtones [chem.ucla.edu]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 4-(Cyanomethyl)benzonitrile

Introduction

4-(Cyanomethyl)benzonitrile, also known as 4-cyanophenylacetonitrile, is a dinitrile compound featuring a benzonitrile core with a cyanomethyl substituent at the para position.[1][2] With a molecular formula of C₉H₆N₂ and a monoisotopic mass of approximately 142.05 Da, this molecule serves as a valuable building block in the synthesis of pharmaceuticals and other specialty chemicals.[3][4][5] Understanding its behavior under mass spectrometric analysis is critical for reaction monitoring, purity assessment, and structural confirmation in research and drug development settings.

This technical guide provides a detailed analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of this compound. We will dissect the fragmentation pathways of the molecular ion, explain the causal mechanisms behind the formation of key fragment ions, and provide a robust experimental protocol for acquiring high-quality mass spectra for this and similar analytes.

Molecular Structure and Ionization

The structure of this compound is characterized by a stable aromatic ring, which heavily influences the fragmentation pattern. The presence of two nitrile groups and a benzylic methylene bridge provides specific sites for charge localization and subsequent fragmentation upon ionization.

Under electron ionization (EI), a high-energy electron beam bombards the molecule, leading to the ejection of an electron to form a radical cation, known as the molecular ion (M•⁺).[6] The stability of this molecular ion and the pathways through which it dissipates excess energy define the resultant mass spectrum.

Caption: Structure of this compound (C₉H₆N₂).

Electron Ionization (EI) Fragmentation Analysis

The 70 eV EI mass spectrum of this compound is characterized by several key fragments that arise from predictable cleavage events. The data presented is based on the spectrum available in the NIST Mass Spectrometry Data Center.[1]

Summary of Key Spectral Data

| m/z | Proposed Ion Structure/Formula | Relative Intensity (%) |

| 142 | [C₉H₆N₂]•⁺ (Molecular Ion) | 100 |

| 141 | [C₉H₅N₂]⁺ | 85 |

| 116 | [C₈H₆N]⁺ | 95 |

| 115 | [C₈H₅N]⁺ | 60 |

| 89 | [C₇H₅]⁺ | 30 |

Note: Relative intensities are approximate and serve to highlight the major fragmentation pathways.

Mechanistic Discussion of Major Fragmentation Pathways

1. The Molecular Ion (m/z 142) and Loss of a Hydrogen Radical (m/z 141)

The molecular ion (M•⁺) at m/z 142 is observed as the base peak, indicating significant stability.[1] This stability is conferred by the aromatic ring, which can delocalize the positive charge. The formation of a prominent M-1 peak at m/z 141 arises from the loss of a hydrogen radical. This loss is most likely from the benzylic methylene (-CH₂-) group, as the resulting cation is stabilized by both the aromatic ring and the adjacent cyano group.

Caption: Formation of the M-1 ion.

2. Benzylic Cleavage: Formation of the Cyanotropylium Ion (m/z 116)

The most significant fragmentation pathway is the cleavage of the C-C bond between the methylene group and the terminal nitrile group (α-cleavage). This is a classic benzylic cleavage, which is energetically favorable due to the formation of a highly stable, resonance-delocalized cyanobenzyl cation. This cation can rearrange to the even more stable cyanotropylium ion structure. This fragment is observed as a very intense peak at m/z 116.

3. Loss of HCN from the Molecular Ion

An alternative, though less dominant, pathway involves the rearrangement of the molecular ion followed by the elimination of a neutral hydrogen cyanide (HCN) molecule (mass = 27 Da). This would lead to a fragment at m/z 115 (142 - 27). The loss of HCN is a common fragmentation pathway for nitrile-containing compounds. The fragment at m/z 115 can also be formed by the loss of a hydrogen atom from the m/z 116 ion.

The interplay between these pathways is illustrated below:

Caption: Primary fragmentation pathways from the molecular ion.

4. Further Fragmentation: Formation of the Phenyl Cation (m/z 89)

The cyanotropylium ion (m/z 116) or its isomer can undergo further fragmentation by losing another molecule of hydrogen cyanide (HCN). This results in the formation of a fragment at m/z 89 (116 - 27), corresponding to the [C₇H₅]⁺ cation.

Caption: Secondary fragmentation to the m/z 89 ion.

Electrospray Ionization (ESI) Considerations

While this guide focuses on EI-MS, it is important for the modern drug development professional to consider the compound's likely behavior under soft ionization techniques like ESI. For nitrile-containing compounds, ESI in positive ion mode can sometimes lead to in-source reduction, where the nitrile group (R-CN) is reduced to the corresponding primary amine (R-CH₂NH₂).[1][7] This phenomenon, if it occurs, would result in the detection of an ion at [M+3H]⁺. Additionally, adduct formation with mobile phase components (e.g., sodium [M+Na]⁺, ammonium [M+NH₄]⁺) is common and often dominates the ESI spectrum, preserving the intact molecular weight information.[3] Fragmentation in ESI-MS/MS would likely be initiated from these protonated or adducted precursor ions and may yield different pathways than those observed under the high-energy EI conditions.

Experimental Protocol: Acquiring a Mass Spectrum via GC-MS (EI)

This section provides a self-validating protocol for the analysis of this compound using a standard Gas Chromatography-Mass Spectrometry (GC-MS) system with an EI source.

1. Objective: To obtain a clean, reproducible electron ionization mass spectrum of a solid sample of this compound.

2. Materials and Reagents:

- This compound (CAS 876-31-3), analytical standard grade.[5]

- Dichloromethane (DCM) or Ethyl Acetate, HPLC or GC-grade.

- 2 mL autosampler vials with septa caps.

- Micropipettes and tips.

- Analytical balance.

3. Instrument Setup (Typical Parameters):

- Gas Chromatograph:

- Injector: Split/Splitless, operated in Split mode (e.g., 50:1 split ratio) to avoid column overloading.

- Injector Temperature: 250 °C.

- Carrier Gas: Helium, constant flow mode (e.g., 1.0 mL/min).

- Column: Standard non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Methylpolysiloxane).

- Oven Program:

- Initial Temperature: 100 °C, hold for 1 minute.

- Ramp: 20 °C/min to 280 °C.

- Final Hold: Hold at 280 °C for 5 minutes.

- Mass Spectrometer:

- Ion Source: Electron Ionization (EI).

- Ionization Energy: 70 eV.

- Source Temperature: 230 °C.

- Quadrupole Temperature: 150 °C.

- Scan Range: m/z 40 - 400.

- Solvent Delay: 3 minutes (or until after the solvent peak has fully eluted).

4. Sample Preparation Workflow:

Caption: GC-MS sample preparation and analysis workflow.

5. Causality and Self-Validation:

- Why a 50:1 Split Ratio? This prevents detector saturation and peak tailing that can occur with high concentration samples, ensuring accurate relative abundances.

- Why a 250 °C Injector Temp? This ensures the rapid and complete volatilization of the semi-volatile analyte without causing thermal degradation in the inlet.

- Why a Temperature Ramp? The ramp provides good chromatographic separation from any potential impurities and ensures the analyte elutes as a sharp peak, improving signal-to-noise.

- Why a 70 eV Ionization Energy? This is the standard EI energy, which allows for comparison with established spectral libraries like NIST. It provides sufficient energy to induce reproducible fragmentation patterns.[8]

- Why a Solvent Delay? This protects the detector filament from the high pressure and ion saturation caused by the elution of the solvent, extending instrument lifetime.

By following this protocol, a researcher can reliably generate a mass spectrum of this compound that is consistent with library data and suitable for rigorous structural confirmation.

Conclusion

The electron ionization mass spectrum of this compound is dominated by a stable molecular ion at m/z 142. The primary fragmentation pathway involves a characteristic benzylic cleavage to form a highly stabilized cyanotropylium ion at m/z 116. Subsequent and parallel fragmentation events, including the loss of hydrogen radicals and neutral HCN molecules, account for the other major ions observed in the spectrum. This well-defined fragmentation pattern, when acquired under standardized conditions, serves as a robust analytical signature for the identification and characterization of this important chemical intermediate.

References

- Reduction of nitriles to amines in positive ion electrospray ionization mass spectrometry.

- Benzeneacetonitrile, 4-cyano-. NIST WebBook.

- Electrospray ionization mass spectrometry adduct formation by mobile phase additives: A case study using nitrile functional groups containing selective androgen receptor modul

- Buy this compound (EVT-293337) | 876-31-3. EvitaChem.

- This compound | 876-31-3. BLD Pharm.

- 4-Cyanophenylacetonitrile | CAS 876-31-3. Santa Cruz Biotechnology.

- 876-31-3 Cas No. | this compound. Apollo Scientific.

- Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide.

- Interpret

Sources

- 1. Benzeneacetonitrile, 4-cyano- [webbook.nist.gov]

- 2. scbt.com [scbt.com]

- 3. Buy this compound (EVT-293337) | 876-31-3 [evitachem.com]

- 4. 876-31-3|this compound|BLD Pharm [bldpharm.com]

- 5. 876-31-3 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. Benzonitrile, 4-(chloromethyl)- [webbook.nist.gov]

- 8. uni-saarland.de [uni-saarland.de]

Solubility of 4-(Cyanomethyl)benzonitrile in Organic Solvents: A Mechanistic and Methodological Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Cyanomethyl)benzonitrile, a dinitrile compound featuring a rigid aromatic core, is a critical building block in the synthesis of pharmaceuticals and advanced materials.[1][2] Its utility in drug development, particularly as a precursor for biologically active molecules, necessitates a thorough understanding of its solution-phase behavior.[3][4] Solubility is a paramount physical property that dictates reaction kinetics, purification strategies, and ultimately, the feasibility of formulation pathways. This guide provides a comprehensive overview of the theoretical principles governing the solubility of this compound in organic solvents, outlines a robust experimental protocol for its empirical determination, and discusses the analytical methodologies required for accurate quantification.

Introduction: The Molecular Profile of this compound

This compound (CAS No. 876-31-3) is an aromatic compound with the molecular formula C₉H₆N₂ and a molecular weight of 142.16 g/mol .[5][6] Its structure is characterized by a central benzene ring substituted with two distinct nitrile-containing moieties: a cyano group (-C≡N) directly attached to the ring and a cyanomethyl group (-CH₂C≡N).[1]

This unique arrangement imparts a distinct physicochemical profile:

-

Polarity: The two nitrile groups are highly polar and possess strong electron-withdrawing properties, contributing to a significant molecular dipole moment and a topological polar surface area (TPSA) of 47.58 Ų.[1] These groups can act as hydrogen bond acceptors.[4]

-

Aromaticity: The benzene ring provides a nonpolar, hydrophobic character, enabling π-π stacking interactions.[4]

-

Structural Rigidity: The molecule has only one rotatable bond, lending it a degree of conformational rigidity that influences its crystal lattice energy and interactions in solution.[1]

This duality of polar and nonpolar characteristics suggests a complex solubility profile, where optimal solvency is achieved through a balance of intermolecular forces. Understanding this balance is crucial for its application in organic synthesis and medicinal chemistry.[2][7]

Theoretical Framework: Predicting Solubility Behavior

The principle of "like dissolves like" provides a foundational, albeit qualitative, predictor of solubility. For this compound, this means its solubility will be dictated by the interplay of forces between its own molecules (solute-solute) and its interactions with the solvent (solute-solvent).

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO): These solvents are expected to be effective. Their ability to engage in strong dipole-dipole interactions with the nitrile groups of the solute can effectively overcome the solute-solute forces within the crystal lattice.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): While capable of dipole-dipole interactions, these solvents can also act as hydrogen bond donors. However, since this compound is only a hydrogen bond acceptor, the interaction may be less favorable than in solvents with strong dipole character alone. Miscibility is expected to be partial to good.[7]

-

Nonpolar Solvents (e.g., Hexane, Toluene): Solvents like hexane are unlikely to be effective, as they can only offer weak van der Waals forces, which are insufficient to disrupt the strong intermolecular forces of the polar solute. Aromatic solvents like toluene may show slightly better performance due to the potential for π-π stacking with the solute's benzene ring.

-

Aqueous Solubility: The compound is generally considered insoluble in water.[1] While the polar nitrile groups can interact with water, the energy required to break the strong hydrogen-bonding network of water to accommodate the hydrophobic benzene ring is thermodynamically unfavorable.

For quantitative prediction, particularly in drug development and process chemistry, thermodynamic models are indispensable. Models such as the modified Apelblat equation, the Buchowski-Ksiazaczak λh model, and the van't Hoff equation are commonly used to correlate experimental solubility data with temperature, providing critical parameters for process optimization.[8][9]

Experimental Determination of Solubility: A Self-Validating Protocol

Accurate, reproducible solubility data is the cornerstone of process development. The isothermal shake-flask method is the gold standard for determining equilibrium solubility.[10] The following protocol is designed to ensure scientific integrity and generate trustworthy data.

Materials and Equipment

-

This compound (purity >98%)

-

Selected organic solvents (HPLC grade or equivalent)

-

Thermostatic shaker bath or incubator with precise temperature control (±0.1 °C)

-

Analytical balance (±0.01 mg)

-

Scintillation vials or sealed flasks

-

Syringe filters (0.22 µm, solvent-compatible, e.g., PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Step-by-Step Methodology

-

Preparation of Solvent: Equilibrate the chosen solvent to the target experimental temperature (e.g., 298.15 K) within the thermostatic shaker for at least 1 hour.

-

Gravimetric Addition: Add an excess amount of this compound to a series of vials. The key is to ensure that a solid phase remains at equilibrium, confirming saturation.

-

Solvent Addition: Accurately add a known volume or mass of the pre-heated solvent to each vial. Seal the vials immediately to prevent solvent evaporation.

-

Equilibration: Place the vials in the thermostatic shaker and agitate at a constant speed. The time required to reach equilibrium must be predetermined through a kinetic study (i.e., measuring concentration at various time points until it plateaus), but a minimum of 24-48 hours is typical for crystalline compounds.

-

Phase Separation: Once equilibrium is reached, stop agitation and allow the vials to rest in the thermostatic bath for at least 2 hours. This critical step allows the undissolved solid to settle, preventing contamination of the supernatant.

-

Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the clear supernatant using a pre-warmed syringe. Immediately pass the solution through a 0.22 µm syringe filter into a pre-weighed vial. This step is crucial to remove any microscopic particulate matter, ensuring only the dissolved solute is analyzed. The pre-warming of the sampling equipment prevents premature crystallization of the solute.

-

Dilution and Quantification: Accurately dilute the filtered sample with a suitable mobile phase to a concentration that falls within the linear range of the analytical method (e.g., HPLC-UV).

-

Analysis: Quantify the concentration of this compound in the diluted samples using a validated HPLC method.

Diagram of the Experimental Workflow

Caption: Workflow for the isothermal shake-flask solubility determination method.

Data Presentation and Interpretation

The collected data should be meticulously organized to allow for clear interpretation and comparison across different solvent systems. The results are typically expressed in terms of mole fraction (x), molarity (mol/L), or mass solubility ( g/100 g solvent).

Table 1: Hypothetical Solubility Data for this compound at 298.15 K (25 °C)

| Solvent | Dielectric Constant | Solubility (mole fraction, x) | Solubility ( g/100g solvent) |

| Acetonitrile | 37.5 | Experimental Value | Calculated Value |

| Acetone | 20.7 | Experimental Value | Calculated Value |

| Ethanol | 24.5 | Experimental Value | Calculated Value |

| Ethyl Acetate | 6.0 | Experimental Value | Calculated Value |

| Toluene | 2.4 | Experimental Value | Calculated Value |

| n-Hexane | 1.9 | Experimental Value | Calculated Value |

Analyzing this data in conjunction with solvent properties (e.g., polarity, Hansen solubility parameters) allows for the development of a deeper mechanistic understanding of the dissolution process.

Visualization of Solute-Solvent Interactions

The varying solubility across different solvent classes can be attributed to the specific intermolecular forces at play.

Caption: Dominant intermolecular forces driving solubility in different solvent classes.

Conclusion

The solubility of this compound is a complex function of its unique molecular structure, which possesses both highly polar nitrile functionalities and a nonpolar aromatic ring. Its solubility is predicted to be highest in polar aprotic solvents that can effectively solvate the polar moieties through strong dipole-dipole interactions. This guide provides the essential theoretical framework and a robust, validated experimental protocol for the precise determination of its solubility. The resulting data is fundamental for optimizing reaction conditions, designing efficient purification processes, and enabling the formulation of novel therapeutics in drug discovery and development.

References

-

Stenutz, R. This compound. Stenutz. Available at: [Link].

-

Solubility of Things. Benzonitrile. Solubility of Things. Available at: [Link].

-

Ningbo Inno Pharmchem Co., Ltd. The Role of Benzonitrile Derivatives in Organic Synthesis and Material Innovation. Ningbo Inno Pharmchem Co., Ltd. Available at: [Link].

-